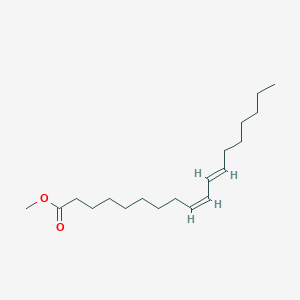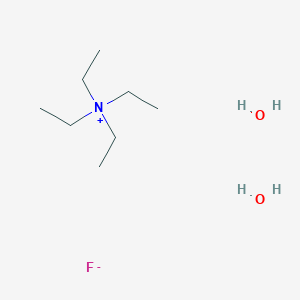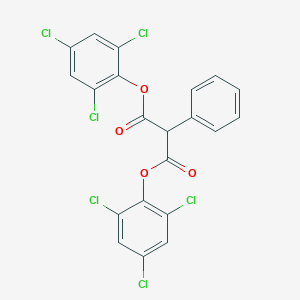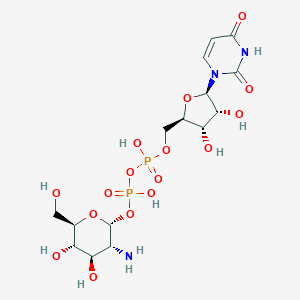
Udp-glucosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-glucosamine is a nucleotide sugar that plays a crucial role in the biosynthesis of glycosylated proteins and lipids. It is synthesized from glucose-6-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase. UDP-glucosamine is a key intermediate in the formation of various glycosaminoglycans, glycolipids, and glycoproteins.
Applications De Recherche Scientifique
Probe for Bacterial Enzyme Inhibitors
UDP-3-O-(R-3-hydroxydecanoyl)-N-[3H-acetyl]glucosamine serves as a probe to identify inhibitors of LpxC, a crucial enzyme in the lipid A biosynthetic pathway in gram-negative bacteria. This application is significant for developing new antimicrobial agents targeting bacterial cell walls (Maxwell & Bronstein, 2005).
Enzymatic Pathway Studies in Yeast
Research has detailed the enzymatic biosynthesis of UDP-GlcNAc in yeast, highlighting its role as a building block for key structural components of the fungal cell wall, such as chitin and mannoproteins. This insight is pivotal for understanding fungal biology and identifying targets for antifungal drugs (Milewski, Gabriel, & Olchowy, 2006).
Metabolic Engineering for UDP-GlcNAc Production
Studies have demonstrated the metabolic engineering of Lactobacillus casei to increase the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), leveraging the bacterium's potential for producing oligosaccharides. This approach could have applications in biotechnology and pharmaceuticals, where UDP-sugars serve as essential glycosyl donors (Rodríguez-Díaz, Rubio‐del‐Campo, & Yebra, 2012).
Insights into Mycobacterial Cell Wall Synthesis
Research on the bifunctional enzyme GlmU in Mycobacterium tuberculosis has provided critical insights into the synthesis of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), a precursor for peptidoglycan and mycobacterial cell wall components. This enzyme is a potential target for developing new anti-tuberculosis drugs, emphasizing the role of UDP-GlcNAc in bacterial pathogenicity (Zhang et al., 2008).
Role in Endothelial Cell Function
A study highlighted the presence of glutamine:fructose-6-phosphate amidotransferase for glucosamine-6-phosphate synthesis in endothelial cells, suggesting that de novo synthesis of glucosamine could have implications for endothelium-dependent relaxation and vascular dysfunction, particularly in the context of diabetes mellitus (Wu, Haynes, Yan, & Meininger, 2001).
Propriétés
Numéro CAS |
17479-04-8 |
|---|---|
Nom du produit |
Udp-glucosamine |
Formule moléculaire |
C15H25N3O16P2 |
Poids moléculaire |
565.32 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9-,10-,11-,12-,13-,14-/m1/s1 |
Clé InChI |
CYKLRRKFBPBYEI-NQQHDEILSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O |
Synonymes |
UDP-GlcN UDP-glucosamine UDP-glucosamine, (beta)-isomer uridine 5'-diphosphate glucosamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



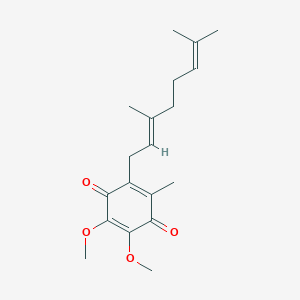
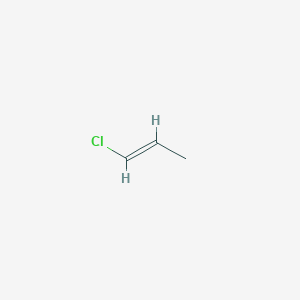
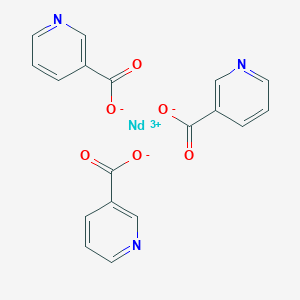
![1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile](/img/structure/B106553.png)
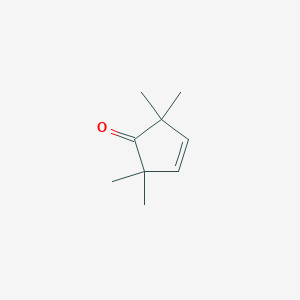
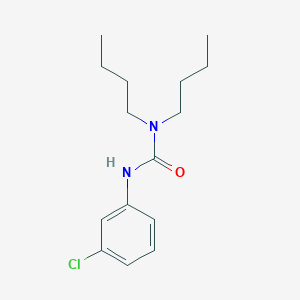
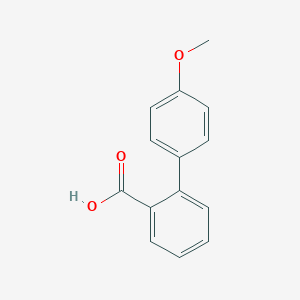

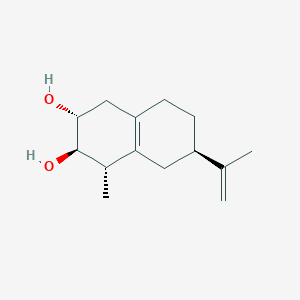
![Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate](/img/structure/B106576.png)
